Cas no 6384-10-7 (L-Ornithine, methylester)

L-Ornithine Methylester is a derivative of the amino acid L-Ornithine, formulated as a methylester. This compound offers enhanced bioavailability, facilitating efficient nutrient absorption. Its structural modification allows for increased stability, ensuring optimal performance in various applications. L-Ornithine Methylester is suitable for research and development in pharmaceuticals and nutraceuticals, where its unique properties offer significant advantages.
L-Ornithine, methylester structure
L-Ornithine, methylester structure
Product Name:L-Ornithine, methylester
CAS No:6384-10-7
MF:C6H14N2O2
MW:146.187561511993
CID:509810
PubChem ID:4379736
Update Time:2025-10-31

L-Ornithine, methylester Chemical and Physical Properties

Names and Identifiers

    • L-Ornithine, methylester
    • N~2~-(5-chloro-2-methoxyphenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide
    • methyl ornithinate
    • (S)-Methyl 2,5-diaminopentanoate
    • 6384-10-7
    • SCHEMBL1518233
    • Methyl 2,5-diaminopentanoate
    • EN300-1265944
    • 81084-75-5
    • SB46835
    • AKOS006339911
    • F8881-5206
    • ALBB-025688
    • ornithine, methyl ester, dihydrochloride
    • methyl ornithinate dihydrochloride
    • Inchi: 1S/C6H14N2O2/c1-10-6(9)5(8)3-2-4-7/h5H,2-4,7-8H2,1H3
    • InChI Key: AXAVQPASFYJDEM-UHFFFAOYSA-N
    • SMILES: O(C)C(C(CCCN)N)=O

Computed Properties

  • Exact Mass: 470.00800
  • Monoisotopic Mass: 146.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 78.3Ų

Experimental Properties

  • PSA: 87.58000
  • LogP: 6.15580

L-Ornithine, methylester Pricemore >>

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